9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl: is a chemical compound with the molecular formula C9H7BrN2O2 . It is known for its pale-yellow to yellow-brown solid form and is primarily used in various scientific research applications .
Vorbereitungsmethoden
The synthesis of 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl involves several steps. One common method includes the alkylation of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one with methyl iodide in the presence of potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) as a solvent . This reaction typically requires extended heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution at the bromine atom.
Common reagents used in these reactions include methyl iodide, potassium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules . These interactions can result in changes in cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl stands out due to its unique chemical structure and reactivity. Similar compounds include:
- 9-bromo-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
These compounds share structural similarities but differ in their specific functional groups and reactivity, making 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl unique in its applications and chemical behavior.
Eigenschaften
Molekularformel |
C9H8BrClN2O2 |
---|---|
Molekulargewicht |
291.53 g/mol |
IUPAC-Name |
9-bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C9H7BrN2O2.ClH/c1-5-2-6(10)9-11-7(13)3-8(14)12(9)4-5;/h2-4,13H,1H3;1H |
InChI-Schlüssel |
GRNFWAVEPLRMMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)Br)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.